![molecular formula C10H12N4O B2585293 4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline CAS No. 1215922-82-9](/img/structure/B2585293.png)
4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline
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Overview
Description
Scientific Research Applications
Microtubule-Binding Agents
Compounds with a triazole backbone have been explored for their potential as microtubule-binding agents. A study by Odlo et al. (2010) synthesized cis-restricted 1,4- and 1,5-disubstituted 1,2,3-triazole analogs of combretastatin A-4, revealing cytotoxicity and tubulin inhibition, indicating potential applications in cancer therapy through microtubule disruption. Their molecular modeling studies showed specific interactions with amino acids in the pharmacophore without the need for hydrogen bonding by the triazole rings, highlighting a novel approach to designing anticancer agents (Odlo, Fournier-dit-Chabert, Ducki, Gani, Sylte, & Hansen, 2010).
Antimicrobial Activity
Triazole derivatives have also been synthesized and evaluated for antimicrobial activity. Habib, Hassan, and El‐Mekabaty (2013) reported on the synthesis of novel quinazolinone derivatives incorporating triazole, which exhibited antimicrobial properties. This underscores the role of such compounds in developing new antimicrobial agents, potentially addressing antibiotic resistance (Habib, Hassan, & El‐Mekabaty, 2013).
Corrosion Inhibition
The application of triazole derivatives extends to corrosion inhibition as well. Bentiss et al. (2009) studied the effectiveness of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in preventing mild steel corrosion in hydrochloric acid medium. The compound demonstrated a high inhibition efficiency, highlighting its potential as a corrosion inhibitor in industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Photoluminescent Materials
Triazole derivatives have been used in the synthesis of photoluminescent materials. Manbeck, Brennessel, and Eisenberg (2011) reported on copper(I) complexes with amido-triazolato ligands displaying long-lived photoluminescence. These findings could pave the way for their use in optoelectronic devices, highlighting the versatility of triazole compounds in material science (Manbeck, Brennessel, & Eisenberg, 2011).
Liquid Crystal Technology
Triazole-based compounds have found applications in liquid crystal technology. Miyajima, Nakazato, Sakoda, and Chiba (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene)aniline, displaying stable smectic and nematic phases. This research contributes to the development of new materials for liquid crystal displays (LCDs) and other optical devices (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Safety and Hazards
properties
IUPAC Name |
4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-15-6-9-12-10(14-13-9)7-2-4-8(11)5-3-7/h2-5H,6,11H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFDDWDELKZOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)aniline |
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